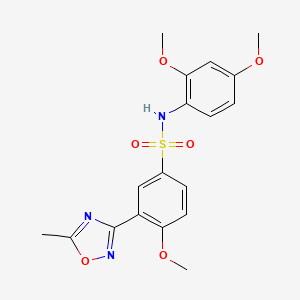
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPPEA, and it belongs to the class of sulfonamide compounds. DPPEA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The mechanism of action of DPPEA is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DPPEA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that DPPEA exhibits a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. Additionally, DPPEA has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPPEA is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of a wide range of diseases. Additionally, DPPEA is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DPPEA is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on DPPEA. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for DPPEA. Finally, more research is needed to investigate the safety and toxicity of DPPEA in vivo, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of DPPEA involves the reaction of 3,4-dimethoxyphenethylamine with p-toluenesulfonyl chloride to produce 3,4-dimethoxyphenethyl p-toluenesulfonate. The resulting compound is then reacted with pyridine-3-carboxaldehyde to produce 2-(3,4-dimethoxyphenethyl)-N-(pyridin-3-ylmethyl)phenethylamine. Finally, this compound is reacted with acetic anhydride to produce DPPEA.
Aplicaciones Científicas De Investigación
DPPEA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DPPEA has been found to exhibit antitumor properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-31-22-11-10-21(15-23(22)32-2)33(29,30)27(14-12-19-7-4-3-5-8-19)18-24(28)26-17-20-9-6-13-25-16-20/h3-11,13,15-16H,12,14,17-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODSMUBJEBVKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)






![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)



